molecular formula C8H13N3O2 B13207387 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13207387
M. Wt: 183.21 g/mol
InChI Key: UUNOWIZGHFTHNY-UHFFFAOYSA-N
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Description

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a compound that features a tetrahydrofuran ring fused with an oxadiazole ring and an ethanamine group. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydrofuran and ethanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.

Scientific Research Applications

2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine include other oxadiazole derivatives and tetrahydrofuran-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C8H13N3O2/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6/h6H,1-5,9H2

InChI Key

UUNOWIZGHFTHNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NOC(=N2)CCN

Origin of Product

United States

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